2-Benzyl-9-methyl-2,3,4,9-tetrahydro-1H-beta-carboline
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Overview
Description
2-Benzyl-9-methyl-2,3,4,9-tetrahydro-1H-beta-carboline is a derivative of beta-carboline, a class of compounds known for their diverse biological activities. Beta-carbolines are naturally occurring indole alkaloids found in various plants, foods, and even human tissues. They have been studied for their potential neuroprotective, cognitive-enhancing, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-9-methyl-2,3,4,9-tetrahydro-1H-beta-carboline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the beta-carboline structure .
Industrial Production Methods
Industrial production methods for beta-carbolines often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-9-methyl-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives, such as carbolinones.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atom, can lead to the formation of N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and organic peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted beta-carbolines, carbolinones, and other derivatives with potential biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Benzyl-9-methyl-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with various molecular targets:
Monoamine Oxidase Inhibition: The compound can inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine.
Neurotransmitter Reuptake Inhibition: It also inhibits the reuptake of serotonin and norepinephrine, enhancing their levels in the brain.
Antioxidant Activity: The compound exhibits antioxidant properties, protecting cells from oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Tryptoline: Another beta-carboline derivative, known for its monoamine oxidase inhibitory activity.
9-Methyl-beta-carboline: A synthetic derivative with neuroprotective and cognitive-enhancing properties.
Uniqueness
2-Benzyl-9-methyl-2,3,4,9-tetrahydro-1H-beta-carboline stands out due to its specific benzyl and methyl substitutions, which confer unique biological activities and potential therapeutic applications .
Properties
CAS No. |
65967-54-6 |
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Molecular Formula |
C19H20N2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
2-benzyl-9-methyl-3,4-dihydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C19H20N2/c1-20-18-10-6-5-9-16(18)17-11-12-21(14-19(17)20)13-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3 |
InChI Key |
CCHXYCDFGGTDTO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCN(C2)CC3=CC=CC=C3)C4=CC=CC=C41 |
Origin of Product |
United States |
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